molecular formula C16H19BrN2O4 B412730 Isopropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-80-1

Isopropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B412730
CAS No.: 294197-80-1
M. Wt: 383.24g/mol
InChI Key: SRHHPDVDXKPKEE-UHFFFAOYSA-N
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Description

The compound Isopropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-bromo-4-methoxyphenyl group at position 4, a methyl group at position 6, and an isopropyl ester at position 4. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight the importance of substituent effects on activity. Syntheses of similar compounds typically involve Biginelli reactions or post-functionalization (e.g., bromination) .

Properties

IUPAC Name

propan-2-yl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-8(2)23-15(20)13-9(3)18-16(21)19-14(13)10-5-6-12(22-4)11(17)7-10/h5-8,14H,1-4H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHHPDVDXKPKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)Br)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring, a brominated phenyl group, and a methoxy substituent. Its molecular formula is C16H19BrN2O5C_{16}H_{19}BrN_2O_5, with a molecular weight of approximately 393.24 g/mol. The structural characteristics contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies revealed that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results against different cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxic Effects

In a study conducted by Umesha et al., the compound exhibited cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
A5497.8Cell cycle arrest at G2/M phase

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular respiration and proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from dividing.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variation in Ester Substituents

The ester group at position 5 influences solubility, lipophilicity, and steric bulk. Key comparisons include:

  • Cytotoxicity IC₅₀ values for this compound range from 15.7 to 314.3 µM depending on the assay .
  • Ethyl esters (e.g., Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ): Moderate lipophilicity, balancing solubility and bioavailability. These are commonly synthesized via Biginelli reactions .
  • Isopropyl esters (target compound): Increased steric bulk and lipophilicity, which may enhance tissue penetration but reduce solubility. No direct activity data are available, but similar derivatives are explored for optimized pharmacokinetics .

Substitution Patterns on the Aryl Ring

The aryl group at position 4 modulates electronic and steric properties, impacting biological interactions:

  • 4-Bromophenyl (e.g., Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ): Exhibits moderate cytotoxicity (IC₅₀ = 15.7 µM) but lower potency compared to nitro-substituted analogs .
  • 3-Bromo-4-methoxyphenyl (target compound): Methoxy’s electron-donating nature may counteract bromo’s electron-withdrawing effects, creating a unique electronic profile. This combination could influence interactions with enzyme active sites.

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with a Biginelli-like condensation. Key steps include:
  • Condensation : Reacting 3-bromo-4-methoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) to form the dihydropyrimidinone (DHPM) core .
  • Esterification : Replacing the methyl/ethyl ester with isopropyl via transesterification using isopropyl alcohol and a catalyst (e.g., sulfuric acid) under reflux .
  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (from 12 hrs to 30 mins) and improve yields by 15–20% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the isopropyl ester (δ 1.2–1.4 ppm for CH₃; δ 5.0–5.2 ppm for methine proton) and the 3-bromo-4-methoxyphenyl group (δ 3.8 ppm for OCH₃; aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~439.2 Da).
  • HPLC : Use a C18 column (70:30 acetonitrile/water, 1 mL/min flow rate) to assess purity (>98%) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against thymidine phosphorylase (TP) or kinases using fluorometric assays. For TP, measure IC₅₀ via hydrolysis of 5-fluoro-2'-deoxyuridine monitored at 310 nm .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can crystallographic disorder be resolved in X-ray structures of this compound?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Resolve disorder using SHELXL (e.g., refine occupancy factors for overlapping atoms) .
  • Modeling : Apply restraints to bond lengths/angles for disordered regions (e.g., isopropyl group) and validate with R-factor convergence (<0.05) .

Q. What strategies elucidate structure-activity relationships (SAR) for substituent effects on bioactivity?

  • Methodological Answer :
  • Comparative SAR Table :
Substituent (R)Target Enzyme (IC₅₀, µM)Cytotoxicity (HeLa, IC₅₀, µM)
4-Bromo-3-methoxy (this compound)TP: 5.3 ± 0.272.0 ± 1.5
4-ChloroTP: 15.761.0
4-TrifluoromethylTP: 322.6 ± 1.666.3
  • Key Insight : Bulky electron-withdrawing groups (e.g., Br) enhance TP inhibition but reduce solubility, requiring formulation optimization .

Q. Which computational methods validate mechanistic interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to TP (PDB: 2TPF). The bromo-methoxy group forms hydrophobic contacts with Leu217, while the carbonyl oxygen hydrogen-bonds with Arg202 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å confirms stable docking) .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies :
    • reports 77% yield for a brominated analog using conventional reflux, while achieves 85% via microwave synthesis. Resolution: Optimize microwave parameters (power, solvent) to minimize side reactions.
  • Biological Activity Variability :
    • shows TP IC₅₀ = 5.3 µM for brominated analogs, but reports lower activity (IC₅₀ = 15.7 µM) for chlorinated derivatives. This highlights the critical role of halogen electronegativity in target binding.

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